

Application Notes and Protocol for Solid-Phase Synthesis of Morpholino Oligos

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Compound of Interest

Compound Name: *N*-DMTr-morpholino-U-5'-O-phosphoramidite

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Introduction

Morpholino oligos, or phosphorodiamidate morpholino oligomers (PMOs), are synthetic nucleic acid analogs that have emerged as powerful tools in molecular biology and drug development. [1][2] Their unique morpholino ring and phosphorodiamidate linkages confer high specificity, stability against nucleases, and low toxicity. [1][2] PMOs function primarily through a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing, making them valuable for gene silencing applications and the development of antisense therapeutics. [1][3] This document provides a detailed protocol for the solid-phase synthesis of PMOs, a robust and widely adopted method for their preparation.

Principle of Solid-Phase Synthesis

Solid-phase synthesis of PMOs involves the sequential addition of morpholino monomers to a growing oligomer chain that is covalently attached to a solid support, typically a resin. The synthesis cycle consists of four main steps: deblocking (or deprotection), coupling, (optional) capping, and oxidation. This cycle is repeated until the desired sequence is assembled. Finally,

the completed morpholino oligo is cleaved from the solid support, and protecting groups on the nucleobases are removed. Two primary chemical strategies are employed for the protection of the morpholino nitrogen: Trityl (Tr) and Fluorenylmethyloxycarbonyl (Fmoc) chemistry.^{[1][4]}

Experimental Protocols

This section details the methodologies for the key steps in solid-phase PMO synthesis. The protocols can be adapted for use with automated DNA/RNA synthesizers.

A. Reagents and Solutions

Reagent/Solution	Composition	Purpose
Deblocking Solution (Trityl Chemistry)	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or 3-cyanopyridine/TFA/CF ₃ COOH in DCM (CYPTFA)[1][4]	Removal of the 5'-Trityl protecting group.
Deblocking Solution (Fmoc Chemistry)	20% Piperidine in Dimethylformamide (DMF)[1][4]	Removal of the 5'-Fmoc protecting group.
Coupling Solution	Activated Morpholino Monomer (3 equiv.), Activator (e.g., ETT, 6 equiv.), N-ethylmorpholine (NEM) (6 equiv.) in Acetonitrile (CH ₃ CN) or N-Methyl-2-pyrrolidone (NMP)[4]	Addition of the next morpholino monomer to the growing chain.
Capping Solution	Solution A: 10% Acetic Anhydride (Ac ₂ O) in CH ₃ CN or NMP. Solution B: 10% N,N-Diisopropylethylamine (DIPEA) in CH ₃ CN or NMP[4]	To block unreacted hydroxyl groups and prevent the formation of failure sequences.
Cleavage and Deprotection Solution	Concentrated Aqueous Ammonia (30% aq NH ₃)[1][4]	Cleavage of the oligo from the solid support and removal of base protecting groups.
HPLC Buffer A	0.1 M Triethylammonium Acetate (TEAA), pH 7.0	Mobile phase for HPLC purification.
HPLC Buffer B	0.1 M TEAA, 50% Acetonitrile	Mobile phase for HPLC purification.

B. Solid-Phase Synthesis Cycle

The following steps are repeated for each monomer addition.

- Deblocking:

- Trityl Chemistry: The solid support is washed with DCM. The support is then treated with the Trityl Deblocking Solution for 1-5 minutes, and this treatment is repeated 2-4 times.[1]
- Fmoc Chemistry: The solid support is washed with DMF. It is then treated with the Fmoc Deblocking Solution for 5 minutes, and the treatment is repeated. The support is subsequently washed thoroughly with DMF and the coupling solvent.[1]
- Coupling: The Coupling Solution, containing the activated morpholino monomer, an activator like Ethylthiotetrazole (ETT), and a base such as N-ethylmorpholine (NEM), is prepared.[4] This solution is then added to the solid support, and the reaction is allowed to proceed for 15-45 minutes.[4]
- Capping (Optional but Recommended): To prevent the elongation of chains that failed to couple in the previous step, a capping step is performed. The solid support is treated with a 1:1 mixture of Capping Solution A and Capping Solution B for 5 minutes.[4]
- Washing: The solid support is washed thoroughly with the synthesis solvent (e.g., CH₃CN or NMP) to remove excess reagents before initiating the next cycle.

C. Cleavage and Deprotection

After the final synthesis cycle, the solid support is washed with DCM and dried. The support is then transferred to a sealed vial, and the Cleavage and Deprotection Solution (concentrated aqueous ammonia) is added. The vial is heated at 55°C for 16 hours.[1][4] After cooling, the solution is filtered to remove the solid support, and the ammonia solution is evaporated to yield the crude PMO.

D. Purification and Analysis

The crude PMO is purified by High-Performance Liquid Chromatography (HPLC).[5]

- The crude product is dissolved in an appropriate buffer, such as HPLC Buffer A.
- The sample is injected onto a suitable HPLC column (e.g., reverse-phase or anion-exchange).[5]
- The PMO is eluted using a gradient of Buffer B.[5]

- The elution is monitored at 260 nm, and fractions containing the pure product are collected.
- The collected fractions are desalted and lyophilized to obtain the final pure PMO.[6]

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).

Data Presentation

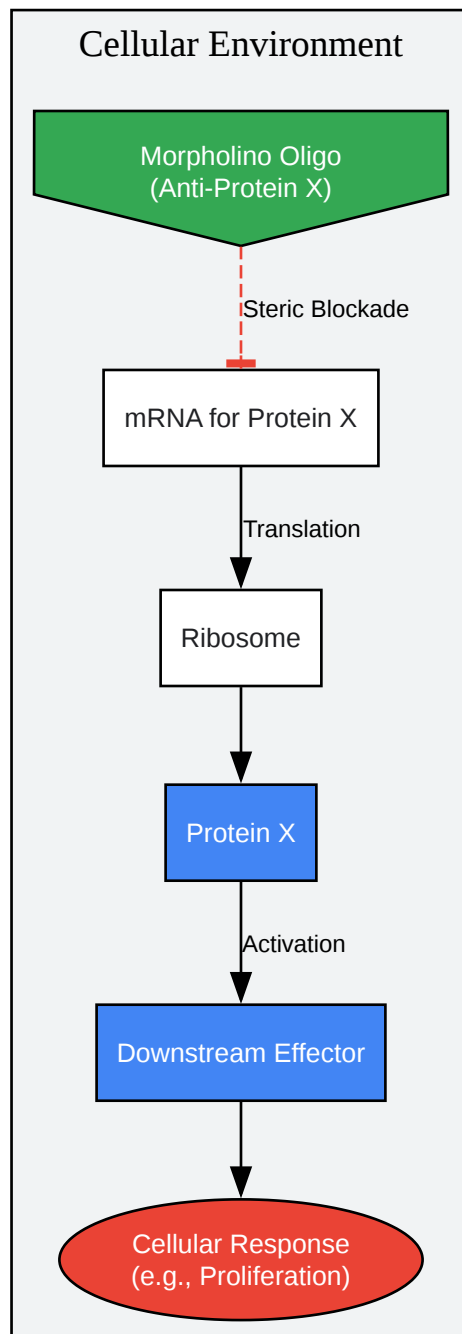
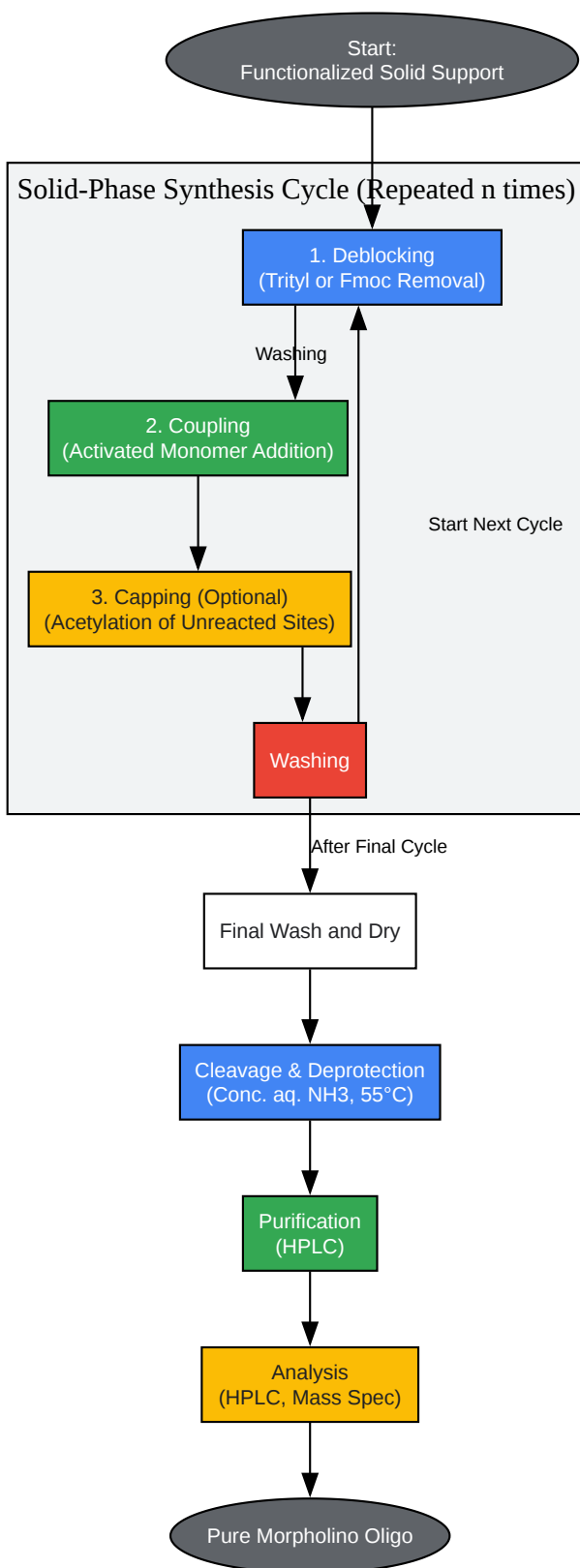
Table 1: Comparison of Coupling Activators for PMO Synthesis

Activator	Coupling Time (min)	Coupling Efficiency (%)	Reference
Tetrazole	30	~95	[4]
1,2,4-Triazole	30	~96	[4]
Ethylthiotetrazole (ETT)	15 x 3	>98	[4]
Iodine	15 x 3	>98	[4]
Lithium Bromide (LiBr)	30	Ineffective for 5-mer	[4]
Dicyanoimidazole (DCI)	180	Not specified	[7]

Table 2: Overall Yields for PMO Synthesis

Oligo Length	Synthesis Chemistry	Overall Yield (%)	Reference
25-mer	Trityl Chemistry	>20	[8]
25-mer	Fmoc Chemistry	>20	[8]
30-mer (Eteplirsen)	Not Specified	>20	[8]

Experimental Workflow Diagram



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